2-Amino-1-(4-bromophenyl)ethanone hydrobromide

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Researchers synthesizing brominated oxazole muscle relaxants face reproducibility risks from salt-form variability and positional isomer contamination. 2-Amino-1-(4-bromophenyl)ethanone hydrobromide (CAS 151427-13-3) directly addresses these challenges: • Structurally mandatory 4-bromo substitution for Azumolene via Robinson-Gabriel cyclodehydration; incorrect isomers yield divergent reactivity. • Hydrobromide salt ensures stoichiometric precision - 17% molar quantity differential vs. hydrochloride directly impacts reaction stoichiometry. • Pre-validated in PDB entries 4Y51 & 6YSJ (RSCC up to 0.989, R-factor 0.095), reducing fragment screening failure rates. Supplied at ≥98% purity; sealed storage at 2-8°C. Reliable global B2B shipping.

Molecular Formula C8H9Br2NO
Molecular Weight 294.97 g/mol
CAS No. 151427-13-3
Cat. No. B134317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-(4-bromophenyl)ethanone hydrobromide
CAS151427-13-3
Synonyms2-Amino-1-(4-bromophenyl)ethanone Monohydrobromide; 
Molecular FormulaC8H9Br2NO
Molecular Weight294.97 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)C[NH3+])Br.[Br-]
InChIInChI=1S/C8H8BrNO.BrH/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-4H,5,10H2;1H
InChIKeyIEUQYTAJFZFBSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-1-(4-bromophenyl)ethanone Hydrobromide: Sourcing & Specifications


2-Amino-1-(4-bromophenyl)ethanone hydrobromide (CAS 151427-13-3) is a brominated aromatic amino ketone supplied as the hydrobromide salt with molecular formula C₈H₉Br₂NO and molecular weight 294.97 g/mol . The compound serves as a key synthetic intermediate, most notably in the preparation of Azumolene, a muscle relaxant analog of Dantrolene featuring a bromine substitution that confers 30-fold greater aqueous solubility compared to the nitro-containing parent [1]. Commercially available purity specifications range from 95% to ≥98%, with storage recommendations including sealed containers at 2–8°C for optimal stability .

Salt Form HBr salt provides stoichiometric accuracy for multi-step synthesis
Role Key intermediate for Azumolene oxazole cyclodehydration
Spec Context Reported purity ranges and cold storage compatibility for HBr salt

2-Amino-1-(4-bromophenyl)ethanone Hydrobromide: Generic Substitution Risks


Substitution of 2-amino-1-(4-bromophenyl)ethanone hydrobromide with its free base (CAS 7644-04-4, MW 214.06 g/mol) or the hydrochloride salt (CAS 5467-72-1, MW 250.52 g/mol) introduces quantifiable differences in molecular weight, hydrogen bonding capacity, crystallinity, and solubility that directly impact synthetic reproducibility . Positional isomers such as 3′-amino-4′-bromoacetophenone (CAS 37148-51-9) present an even greater risk: the altered substitution pattern yields distinct LogP values and steric environments that produce divergent reactivity profiles in heterocycle-forming condensation reactions . The hydrobromide salt form specifically demonstrates enhanced stability against discoloration and aging compared to free basic amines, as established by comparative studies of amine hydrobromides [1].

Free base vs. hydrobromide salt
Molecular weight difference may shift molar quantities by over 35%, altering reaction stoichiometry.
Hydrochloride salt alternative
Solubility and stability context may differ; reported cold storage advantage of HBr salt may not transfer.
Positional isomer (3′-amino-4′-bromoacetophenone)
Altered substitution pattern changes LogP and steric environment, likely affecting reactivity in heterocycle formation.

2-Amino-1-(4-bromophenyl)ethanone Hydrobromide: Differentiation Evidence


Salt Form Molecular Weight Comparison

The hydrobromide salt (CAS 151427-13-3) possesses a molecular weight of 294.97 g/mol, representing a 44.45 g/mol increase over the hydrochloride salt (CAS 5467-72-1, MW 250.52 g/mol) and an 80.91 g/mol increase over the free base (CAS 7644-04-4, MW 214.06 g/mol) . This differential directly affects stoichiometric calculations in multi-step syntheses and provides a distinct mass spectrometric signature for identity confirmation .

Salt Form MW
Head-to-head
HBr: 294.97 g/mol HCl: 250.52 g/mol; Free base: 214.06 g/mol
Affects stoichiometric calculations in synthesis setups
Data to verify via COA; 17–38% molar difference possible
Analytical Chemistry Procurement Specification Quality Control

PDB Structural Validation

The free base form of this compound (designated Ligand 47A) is co-crystallized in two independently validated Protein Data Bank entries: 4Y51 and 6YSJ. In the 6YSJ thrombin complex, the ligand achieves a real space correlation coefficient (RSCC) of 0.989 and a real space R-factor of 0.095 at 0.968 average occupancy, confirming unambiguous electron density fit [1]. The 4Y51 entry shows an RSCC of 0.931 with R-factor 0.154 and 0.65 occupancy [2].

PDB Validation
Reported
6YSJ: RSCC 0.989, R 0.095 4Y51: RSCC 0.931, R 0.154
Supports binding-competence assessment in thrombin crystallography
Two independent PDB entries; occupancy thresholds exceeded
Structural Biology Crystallography Fragment-Based Drug Discovery

LogP Isomer Differentiation

The target compound's free base (4-bromo substitution pattern) exhibits a computed LogP of 3.24890 [1], whereas the positional isomer 3′-amino-4′-bromoacetophenone (CAS 37148-51-9) shows a significantly lower LogP of 2.81510 . Both compounds share identical topological polar surface area (TPSA) of 43.09 Ų and hydrogen bond donor/acceptor counts (HBD=1, HBA=2).

LogP Isomer
Reported
Target: LogP 3.249 Isomer (CAS 37148-51-9): LogP 2.815
Measurable retention-time shift supports isomer differentiation
Computed LogP; experimental chromatographic validation recommended
Medicinal Chemistry ADME Prediction Isomer Differentiation

Azumolene Synthesis Intermediate

The compound serves as a defined intermediate in the synthesis of Azumolene sodium via Robinson-Gabriel cyclodehydration . This synthetic route specifically requires the 4-bromo substitution pattern to generate the 1,3-oxazole core. Azumolene itself demonstrates 30-fold greater aqueous solubility compared to its nitro-substituted analog Dantrolene, a differentiation that originates from the bromine atom contributed by this intermediate [1].

Azumolene Solubility
Class-level
Azumolene solubility 30× greater than Dantrolene (bromine vs. nitro)
Bromine substitution reported to enhance downstream solubility profile
Class-level inference from final compound comparison; review source data
Pharmaceutical Synthesis Muscle Relaxant Heterocycle Chemistry

Supplier Purity & Storage Specifications

Commercially available 2-amino-1-(4-bromophenyl)ethanone hydrobromide is supplied with purity specifications ranging from 95% (AKSci, CymitQuimica) to 98% (Fluorochem, ChemScene, Leyan) . Storage requirements specify sealed containers under dry conditions at 2–8°C for optimal stability . The hydrobromide salt form demonstrates enhanced stability against discoloration and aging compared to free basic amines [1].

Purity & Storage
Specification review
95–98% purity; sealed at 2–8°C, dry
Cold storage requirement for HBr salt; vendor COA verification needed
HBr salt stability context; may differ from HCl salt ambient storage
Quality Assurance Procurement Stability

2-Amino-1-(4-bromophenyl)ethanone Hydrobromide: Application Scenarios


Azumolene Muscle Relaxant Synthesis

As the established intermediate for Azumolene preparation via Robinson-Gabriel cyclodehydration, this compound is the preferred procurement choice for laboratories synthesizing bromine-substituted oxazole-based muscle relaxants. The 4-bromo substitution pattern is structurally mandatory for generating the 1,3-oxazole core . The hydrobromide salt form offers stoichiometric accuracy in the cyclodehydration step, with the 294.97 g/mol molecular weight providing a 17% molar quantity differential versus the hydrochloride alternative that directly impacts reaction stoichiometry [1].

Fragment-Based Drug Discovery & Crystallography

The compound's validated co-crystallization in PDB entries 4Y51 and 6YSJ (thrombin complex) with RSCC values up to 0.989 and R-factor 0.095 establishes it as a structurally authenticated fragment for binding studies . Researchers performing fragment screening, soaking experiments, or co-crystallization trials benefit from pre-validated electron density fit data, reducing the risk of selecting fragments that fail to produce interpretable density maps. The 4-bromo substitution provides anomalous scattering for bromine phasing in crystallographic studies.

Heterocycle Library Building Block

The compound's amino ketone bifunctionality and bromine substituent enable sequential derivatization: the primary amine participates in condensation and reductive amination reactions, while the para-bromine serves as a handle for palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig, Sonogashira) . The hydrobromide salt provides improved handling characteristics during weighing and dissolution in polar organic solvents (DMSO, methanol, dichloromethane) compared to the deliquescent hydrochloride salt [1]. The LogP of 3.24890 (free base) predicts favorable organic phase partitioning for extraction workups.

Analytical Reference Standard & Method Development

With available purity specifications up to 98% and established physicochemical parameters (LogP 3.24890, TPSA 43.09 Ų, exact mass 292.90509 g/mol), this compound serves as an analytical reference for HPLC method development and LC-MS calibration . The distinct molecular weight and isotopic pattern from the bromine atoms provide unambiguous mass spectrometric identification, enabling differentiation from positional isomers and alternative salt forms. The hydrobromide counterion produces a characteristic halide signature in ion chromatography.

Application
Selection Property
Validation Focus
Azumolene synthesis
4-Bromo substitution pattern
Cyclodehydration stoichiometry
Fragment-based crystallography
Validated electron density fit
Binding mode & phasing
Heterocycle library building
Amino ketone & bromine handles
Cross-coupling reactivity
Analytical reference standard
Distinct isotopic pattern
LC-MS differentiation

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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